molecular formula C12H17NO3 B2603399 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine CAS No. 179060-34-5

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

货号: B2603399
CAS 编号: 179060-34-5
分子量: 223.272
InChI 键: AEIQKXMKADMJOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a derivative of furo[3,2-c]pyridine, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry Applications

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine exhibits significant biological activity that makes it a candidate for drug development. Its structure allows for interactions with various biological targets:

  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzyme activities. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it suitable for biochemical assays and potential therapeutic applications. Research indicates that this compound may interact with specific enzymes through binding interactions, thereby influencing their activity.
  • Anticancer Potential : Studies have shown that derivatives of tetrahydrofuro[3,2-c]pyridine can be effective against certain types of cancers. For instance, compounds similar to this compound have been noted for their efficacy in treating pancreatic cancer by targeting aberrant protein expressions associated with tumor growth .

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes followed by cyclization under acidic conditions. Key steps include:

  • Formation of Imine : The initial step involves the formation of an imine from the amine and aldehyde.
  • Cyclization : Acid-catalyzed cyclization leads to the formation of the tetrahydrofuro[3,2-c]pyridine framework.
  • Boc Protection : The Boc group is introduced to enhance stability and facilitate further chemical modifications.

This synthetic route has been optimized to yield various substituted tetrahydrofuro[3,2-c]pyridines efficiently .

Research into the biological activities of this compound has revealed its potential in several areas:

  • Antimicrobial Activity : Compounds derived from this class have shown promising antimicrobial properties against various pathogens. Their unique structure allows them to disrupt bacterial cell functions effectively.
  • Pain Management : Some derivatives have been identified as potent κ-opioid receptor agonists, suggesting their potential use in pain management therapies due to their antinociceptive effects .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

StudyFindings
Beilstein Journal of Organic ChemistryDeveloped a semi-one-pot method for synthesizing tetrahydrofuro[3,2-c]pyridines with notable yields and biological activities against various targets .
PubChem DatabaseDocumented the chemical properties and potential applications in drug discovery related to enzyme interactions and anticancer activities .
Sigma-Aldrich ResearchExplored synthetic routes and highlighted its role in medicinal chemistry as a versatile building block for drug development .

作用机制

The mechanism of action of 5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule. This allows it to participate in various biochemical pathways and reactions, influencing enzyme activity and cellular processes .

相似化合物的比较

Similar Compounds

Uniqueness

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is unique due to its furo[3,2-c]pyridine core, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

生物活性

5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine is a synthetic compound with the molecular formula C12H17NO3C_{12}H_{17}NO_3 and a molecular weight of 223.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the development of antitubulin agents and other therapeutic applications.

The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective activation under acidic conditions, making it a versatile intermediate in drug synthesis. Upon deprotection, the compound can engage in biochemical pathways that influence enzyme activity and cellular processes.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against cancer cell lines. For instance:

  • In Vitro Studies : Compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines including HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. These values indicate potent activity and selectivity towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC) .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Notably:

  • Bruton's Tyrosine Kinase (BTK) : Some derivatives have demonstrated inhibitory activity against BTK, which is implicated in B-cell malignancies and autoimmune diseases. This suggests a broader therapeutic potential beyond oncology .

Comparative Biological Activity

The following table summarizes the biological activities of selected compounds related to this compound:

Compound Target IC50 (μM) Activity
This compoundCancer Cell Lines (HeLa)1.1 - 4.7Potent antiproliferative
Derivative ABTK<20Inhibitory
Derivative BTubulin Polymerization<25Strong inhibition

Study on Antitubulin Agents

A study focused on synthesizing new antitubulin agents based on the tetrahydrofuro[3,2-c]pyridine structure demonstrated promising results. The synthesized compounds were evaluated for their ability to inhibit tubulin polymerization and showed strong binding affinity at the colchicine site of tubulin .

Selective Cytotoxicity

Another significant finding was the selective cytotoxicity of certain derivatives towards cancer cells while sparing normal cells. For example:

  • Apoptosis Induction : Compounds were shown to induce apoptosis in cancer cell lines with IC50 values indicating effective cell death mechanisms without affecting normal PBMC viability .

属性

IUPAC Name

tert-butyl 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h5,7H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIQKXMKADMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 15.023 g (70.438 mmol) of 5-benzyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine in 100 ml of methanol, 2 ml of acetic acid was added, followed by hydrogenation over 5 g of 10% palladium-carbon (50% hydrated) at room temperature at atmospheric pressure for 8 hours. The mixture was filtered using Celite to remove the catalyst; the Celite was washed with methanol 3 times. The combined methanol solution was evaporated under reduced pressure. The resulting residue (crude 4,5,6,7-tetrahydrofuro[3,2-c]pyridine) was dissolved in 100 ml of dichloromethane. To this solution, a solution of 15.4 g (70.4 mmol) of di-tert-butyl dicarbonate in 50 ml of dichloromethane was added dropwise at room temperature, followed by stirring for 0.5 hours. The solvent was distilled off under reduced pressure; the resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1) to yield 5-tert-butoxycarbonyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine as a mixture with di-tert-butyl dicarbonate.
Quantity
15.023 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。